2-[4-(1-Amino-1-oxobutan-2-yl)-2,5-dimethylphenyl]-3-oxobutanamide
Description
2-[4-(1-Amino-1-oxobutan-2-yl)-2,5-dimethylphenyl]-3-oxobutanamide is a synthetic organic compound featuring a phenyl ring substituted with methyl groups at the 2- and 5-positions, an amino-oxobutane moiety at the 4-position, and a 3-oxobutanamide side chain. Its structure integrates both amide and ketone functionalities, which may influence its physicochemical properties, such as solubility and stability, as well as its biological interactions.
Properties
Molecular Formula |
C16H22N2O3 |
|---|---|
Molecular Weight |
290.36 g/mol |
IUPAC Name |
2-[4-(1-amino-1-oxobutan-2-yl)-2,5-dimethylphenyl]-3-oxobutanamide |
InChI |
InChI=1S/C16H22N2O3/c1-5-11(15(17)20)12-6-9(3)13(7-8(12)2)14(10(4)19)16(18)21/h6-7,11,14H,5H2,1-4H3,(H2,17,20)(H2,18,21) |
InChI Key |
GXIUHIYHKOLJEC-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=C(C=C(C(=C1)C)C(C(=O)C)C(=O)N)C)C(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(1-Amino-1-oxobutan-2-yl)-2,5-dimethylphenyl]-3-oxobutanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Amino Group:
Attachment of the Dimethylphenyl Group: This step involves the alkylation of a phenyl ring with dimethyl groups using Friedel-Crafts alkylation.
Formation of the Oxobutanamide Moiety: This can be accomplished through the reaction of an appropriate acid chloride with an amine, followed by cyclization to form the oxobutanamide structure.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
2-[4-(1-Amino-1-oxobutan-2-yl)-2,5-dimethylphenyl]-3-oxobutanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amides or other derivatives.
Scientific Research Applications
2-[4-(1-Amino-1-oxobutan-2-yl)-2,5-dimethylphenyl]-3-oxobutanamide has been extensively studied for its applications in various scientific fields:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 2-[4-(1-Amino-1-oxobutan-2-yl)-2,5-dimethylphenyl]-3-oxobutanamide involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, modulating various biochemical processes. The exact pathways and targets depend on the specific application and context in which the compound is used.
Biological Activity
The compound 2-[4-(1-amino-1-oxobutan-2-yl)-2,5-dimethylphenyl]-3-oxobutanamide, also referred to as a derivative of benzamide, has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.
Chemical Structure
The chemical structure of the compound can be denoted as follows:
This structure includes a phenyl group substituted with an amino acid derivative, which is crucial for its biological activity.
Research indicates that compounds similar to this compound exhibit activity through various mechanisms:
- Inhibition of Enzymatic Activity : Some derivatives have been shown to inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
- Modulation of Cell Signaling Pathways : The compound may interact with cell signaling pathways that regulate cell survival and apoptosis, particularly in pancreatic β-cells, which are critical in diabetes management.
Efficacy in Cell Models
A study investigating the protective effects of similar compounds on pancreatic β-cells under endoplasmic reticulum (ER) stress revealed significant findings. The maximum activity and half-maximal effective concentration (EC50) values were reported as follows:
| Compound ID | Max Activity (%) | EC50 (μM) |
|---|---|---|
| 5g | 88 | 13 ± 1 |
| 5h | 100 | 10 ± 2 |
| Control | 0 | - |
These results indicate that certain modifications to the compound can enhance its protective effects against ER stress-induced cell death .
Case Studies
- Diabetes Research : In a series of experiments focused on diabetes models, derivatives of the compound demonstrated a capacity to improve β-cell viability under stress conditions. The study emphasized that the introduction of specific functional groups significantly influenced the protective activity against apoptosis .
- Cytotoxicity Assessment : Another investigation focused on the cytotoxic effects of various derivatives indicated that while some compounds exhibited cytotoxic properties, others showed promise as therapeutic agents with minimal toxicity at effective doses .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
a. N-(2,5-Dimethylphenyl)-3-oxobutanamide (CAS: 3785-25-9) This simpler analog lacks the 1-amino-1-oxobutan-2-yl group present in the target compound.
b. N-(2-Methylphenyl)-2-(1,3-dithiolan-2-ylidene)-3-oxobutanamide (7c) Reported in Molecules (2011), this compound replaces the amino-oxobutane group with a dithiolane ring conjugated to the ketone. The dithiolane moiety introduces sulfur atoms, which enhance lipophilicity and may influence redox reactivity. NMR data (δ 8.08 ppm for aromatic protons; δ 193.33 ppm for the ketone carbon) highlight electronic differences compared to the target compound’s structure .
c. α-Oxoketene S,S-Acetals (e.g., 7d-9d) These derivatives feature sulfur-based substituents instead of amino groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
